10-Bromodecanal
Overview
Description
10-Bromodecanal is a brominated organic compound that is of interest in various chemical syntheses and research studies. While the provided papers do not directly discuss 10-Bromodecanal, they do provide insights into related brominated compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the characteristics and potential applications of 10-Bromodecanal.
Synthesis Analysis
The synthesis of brominated organic compounds often involves the use of molecular bromine or other brominating agents. For instance, the synthesis of novel bromophenols involved bromination with molecular bromine and subsequent O-demethylation with BBr3 . Similarly, the synthesis of 3-(10-bromodecyl)-5-isopropyl-2-methyl-1,4-benzoquinone was achieved by reacting Thymoquinone with bromoundecanoic acid . The optimized synthesis of 10-bromo-1-decanol from decane-1,10-diol also utilized aqueous HBr and a phase transfer catalyst . These methods could potentially be adapted for the synthesis of 10-Bromodecanal.
Molecular Structure Analysis
The molecular structure of brominated compounds can be determined using various spectroscopic techniques. For example, the structure of bromoform was evaluated using microwave spectroscopy , while the crystal structure of 10-bromo-2,3,5,6,7,11b-hexahydro-2-methyl-11b-phenylbenzo[6,7]-1,4-diazepino[5,4-b]oxazol-6-one was determined by X-ray crystallography . These techniques provide detailed information about bond lengths, angles, and the overall geometry of the molecules, which are crucial for understanding the reactivity and properties of the compounds.
Chemical Reactions Analysis
Brominated compounds are versatile intermediates in organic synthesis. They can undergo various chemical reactions, including substitution, cyclization, and coupling reactions. The presence of a bromine atom can facilitate nucleophilic substitution reactions, as seen in the synthesis of 2-bromoamides . The reactivity of brominated compounds can also be harnessed for the synthesis of compounds with biological interest, such as the inhibitory effects on paraoxonase-1 observed for synthesized bromophenols .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of the bromine atom. These properties include melting and boiling points, solubility, density, and reactivity. The crystal structure of 10-bromoanthrone revealed a 'butterfly' shape of the molecule, which can affect its physical properties . The use of bromine and bromo-organic compounds in organic synthesis is well-documented, and their properties are exploited for various transformations .
Scientific Research Applications
Electrophilic Bromination in Biomedical Applications
10-Bromodecanal and its derivatives, like 10-bromo analogs, show significant applications in biomedical research. For instance, bacteriopyropheophorbide-a and ring-B reduced pyropheophorbide-a, upon reaction with N-bromosuccinamide (NBS), provide 10-bromo analogs. These brominated chlorins and bacteriochlorins facilitate the introduction of various functionalities, which could be crucial in developing improved agents for biomedical applications and supramolecular chemistry (Ethirajan et al., 2011).
Synthesis of Biologically Relevant Targets
10-Bromodecanal derivatives play a role in the synthesis of biologically relevant compounds. The development of 3-benzyloxy-4-bromo and 3-benzyloxy-5-bromopicolinate esters demonstrates their utility as common building blocks for pharmaceuticals and agrochemicals. These highly functionalizable pyridines are used to synthesize various biologically active compounds (Verdelet et al., 2011).
Enhancing DNA Damage in Cancer Therapy
Halogenated pyrimidine analogs, including bromodeoxyuridine (BrdUrd), are researched as potential clinical radiosensitizers. These analogs, at clinically achievable levels, have shown to significantly increase DNA single strand and double strand breaks, indicating their potential in enhancing the effectiveness of radiation therapy for cancer (Kinsella et al., 1987).
Role in Gene Transfer Efficiency
Alkyl-oligoamine derivatives of polyethylenimine, synthesized with omega-bromoalkylcarboxylic acids, demonstrate improved transfection efficiency in gene therapy. These derivatives balance hydrophobicity and primary amine content, crucial for creating an efficient and low-toxicity vector for gene transfer (Dehshahri et al., 2009).
Safety And Hazards
properties
IUPAC Name |
10-bromodecanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BrO/c11-9-7-5-3-1-2-4-6-8-10-12/h10H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVIFIREWVQSDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC=O)CCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00448882 | |
Record name | 10-bromodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10-Bromodecanal | |
CAS RN |
85920-81-6 | |
Record name | 10-bromodecanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00448882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.